Antiglioma Potency and Selectivity
A 6,8-dimethoxy substituted tetrahydroisoquinoline analog (compound 25) shows markedly improved potency and selectivity against C6 rat glioma cells compared to the earlier lead compound EDL-155 [1]. This indicates that the 6,8-dimethoxy substitution pattern is a key pharmacophore for enhancing activity in this series.
| Evidence Dimension | Antiglioma Activity (Potency and Selectivity) |
|---|---|
| Target Compound Data | EC50 = 0.63 μM on C6 rat glioma cells; EC50 = 10.85 μM on cultured rat astrocytes (Selectivity Index ≈ 17.2) |
| Comparator Or Baseline | EDL-155: EC50 = 1.5 μM on C6 rat glioma cells; EC50 = 27.4 μM on cultured rat astrocytes (Selectivity Index ≈ 18.3) |
| Quantified Difference | The target compound is approximately 2.4-fold more potent on glioma cells (0.63 μM vs 1.5 μM) while maintaining comparable selectivity. |
| Conditions | In vitro cytotoxicity assay on C6 rat glioma cell line vs. cultured rat astrocytes. |
Why This Matters
This demonstrates that the 6,8-dimethoxy isoquinoline scaffold is essential for achieving superior target potency, making it the preferred choice for antiglioma lead optimization.
- [1] Patil, R., Patil, S., Wang, X., Ma, F., Orr, W. E., Li, W., ... & Miller, D. D. (2011). Synthesis and evaluation of new 1,2,3,4-tetrahydroisoquinoline analogs as antiglioma agents. Medicinal Chemistry Research, 20, 131–137. View Source
